GSK-3beta Inhibitor XI
Übersicht
Beschreibung
GSK-3beta Inhibitor XI (GSK-3β XI) is a novel inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a key role in regulating numerous cellular processes, including cell cycle progression, gene expression, and metabolism. GSK-3β XI has been developed as a potential drug target to treat a wide range of diseases, including Alzheimer’s disease, diabetes, and cancer.
Wissenschaftliche Forschungsanwendungen
-
Cancer Treatment
- GSK-3beta inhibitors have been explored for their effects in cancer treatment . They have been shown to have a regulatory role in apoptosis, cell cycle, DNA repair, tumor growth, invasion, and metastasis . For instance, Elraglusib (9-ING-41), a selective small-molecule inhibitor of GSK-3beta, has been found to reduce the expression of immune checkpoint molecules PD-1, TIGIT, and LAG-3 and enhance CD8+ T cell cytolytic killing of melanoma cells .
-
Alzheimer’s Disease Treatment
- GSK-3beta inhibitors could be used in the treatment of Alzheimer’s disease . Studies have shown that inhibiting GSK-3beta can improve memory deficits and cognitive function . For instance, a novel GSK-3 inhibitor was found to have a dual impact on amyloid and tau alterations and improved neuronal survival in vivo .
-
Parkinson’s Disease Treatment
-
Inflammation Treatment
-
Type-II Diabetes Treatment
-
Osteoblast Differentiation
-
Mood and Behavior Disorders
- GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
-
Neurodegeneration and Brain Injury
- GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
-
Aging and Cellular Senescence
- GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Immune Disorders
-
Atherosclerosis
- GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Heart Disease
- GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Mood and Behavior Disorders
- GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
-
Neurodegeneration and Brain Injury
- GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
-
Aging and Cellular Senescence
- GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Immune Disorders
-
Atherosclerosis
- GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Heart Disease
- GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
Eigenschaften
IUPAC Name |
3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJZKULWCZIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434343 | |
Record name | GSK-3beta Inhibitor XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-3beta Inhibitor XI | |
CAS RN |
626604-39-5 | |
Record name | GSK-3beta Inhibitor XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.